Chemical Properties and Synthetic Methodologies of N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
Chemical Properties and Synthetic Methodologies of N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide
Executive Summary & Structural Significance
N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide (CAS: 271772-48-6) is a highly versatile synthetic scaffold frequently utilized in medicinal chemistry and drug discovery libraries[1]. Structurally, it integrates three distinct pharmacophoric motifs: a fluorinated phenyl ring, an acetamide linker, and a pyrimidine-2-thiol derivative.
This specific molecular architecture is highly prized in the development of kinase inhibitors, antimicrobial agents, and GPCR modulators. The thioether (-S-) linkage provides a critical degree of conformational flexibility compared to rigid ether (-O-) or amine (-NH-) bridges, allowing the pyrimidine ring to optimally orient itself within target binding pockets (such as the ATP-binding hinge region of kinases). Furthermore, the strategic placement of the fluorine atom at the para-position of the phenyl ring serves as a bioisosteric block, preventing rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes and thereby extending the compound's biological half-life.
Physicochemical Profiling & Drug-Likeness
To evaluate the compound's viability as a lead molecule, we must analyze its physicochemical properties against Lipinski’s Rule of Five. The data below confirms that the compound possesses excellent drug-like characteristics, making it highly suitable for oral administration and cellular permeability.
| Property | Value | Mechanistic Rationale / Implication |
| Molecular Formula | C₁₂H₁₀FN₃OS | Core elemental composition[1]. |
| Molecular Weight | 263.29 g/mol | Well below the 500 Da threshold; ensures favorable diffusion and oral bioavailability. |
| LogP (Estimated) | ~2.5 - 3.0 | Optimal lipophilicity for passive lipid bilayer permeation without excessive hydrophobic trapping. |
| H-Bond Donors | 1 (Amide -NH) | Complies with Lipinski's Rule (≤ 5); minimizes desolvation energy penalties during target binding. |
| H-Bond Acceptors | 4 (O, N, N, F) | Complies with Lipinski's Rule (≤ 10); provides multiple anchoring points for target interaction. |
| Topological Polar Surface Area | ~65 Ų | < 140 Ų indicates excellent cell permeability; < 90 Ų suggests potential blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 4 | < 10; Ensures low entropic penalty upon adopting a bioactive conformation within a receptor pocket. |
Pharmacophore Mapping & Target Interaction
The modular nature of this compound allows it to interact with complex biological targets through distinct regional mechanisms.
Fig 1: Pharmacophore mapping and structural rationale for target interactions.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide is achieved through a robust, high-yielding two-step protocol. As an Application Scientist, I emphasize not just the procedural steps, but the chemical causality behind the choice of reagents and conditions to ensure a self-validating workflow.
Step 1: N-Acylation to form the Electrophilic Intermediate
Objective: Synthesize 2-chloro-N-(4-fluorophenyl)acetamide via the reaction of 4-fluoroaniline with chloroacetyl chloride[2],[3].
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Reagents: 4-Fluoroaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).
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Procedure:
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Dissolve 4-fluoroaniline in anhydrous DCM under an inert nitrogen atmosphere.
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Add TEA to the solution and cool the reaction flask to 0°C using an ice bath.
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Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the aniline nucleophile[2]. Cooling to 0°C controls the highly exothermic acylation, minimizing the formation of di-acylated side products.
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Add chloroacetyl chloride dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Workup: Quench with ice water, extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.
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Step 2: S-Alkylation via SN2 Displacement
Objective: Construct the thioether linkage by reacting the intermediate with pyrimidine-2-thiol[4],[5].
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Reagents: 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq), Pyrimidine-2-thiol (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).
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Procedure:
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Suspend pyrimidine-2-thiol and anhydrous K₂CO₃ in DMF at room temperature. Stir for 30 minutes.
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Causality: K₂CO₃ is a mild, insoluble base that selectively deprotonates the thiol (pKa ~5.5) to generate the highly nucleophilic thiolate anion without hydrolyzing the acetamide linkage[4]. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the thiolate anion "naked" and highly reactive for the subsequent SN2 attack[5].
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Add the intermediate 2-chloro-N-(4-fluorophenyl)acetamide portion-wise to the suspension.
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Heat the reaction mixture to 80°C and stir for 4-6 hours.
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Causality: Elevated temperature overcomes the activation energy barrier for the SN2 displacement of the primary alkyl chloride.
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Workup: Cool the mixture to room temperature and pour it into crushed ice. The sudden change in polarity forces the hydrophobic product to precipitate.
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Filter the resulting solid, wash with cold water, and recrystallize from ethanol to afford the pure title compound[3].
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Fig 2: Two-step synthetic workflow via N-acylation followed by SN2 S-alkylation.
Analytical Characterization Standards
To validate the successful synthesis of the compound, the following spectroscopic signatures should be observed:
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¹H-NMR (DMSO-d6, 400 MHz):
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The methylene protons (-CH₂-) of the acetamide linker typically appear as a sharp singlet around 4.0 - 4.2 ppm . The thioether linkage deshields these protons relative to a standard alkane, but they remain distinct from the aromatic region.
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The amide proton (-NH-) will appear as a broad singlet around 10.0 - 10.5 ppm , characteristic of secondary amides.
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The pyrimidine protons will present as a distinct doublet (ortho) and triplet (para) system in the downfield region (7.0 - 8.6 ppm ) due to the strong electron-withdrawing nature of the nitrogen atoms in the heteroaromatic ring.
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FT-IR (KBr pellet):
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Strong absorption band at ~1670 cm⁻¹ (Amide I, C=O stretch).
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Broad band at ~3300 cm⁻¹ (N-H stretch).
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Sharp band at ~1210 cm⁻¹ (C-F stretch)[2].
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References
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Science and Education Publishing. "Synthesis, Characterization and Biological Screening of Some Novel Sulphur Bridged Pyrazole, Thiazole, Coumarin and Pyrimidine Derivatives". Source: SciePub. URL: [Link]
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National Center for Biotechnology Information (NCBI). "Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid". Source: PMC. URL: [Link]
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European Journal of Biomedical AND Pharmaceutical Sciences. "General method for synthesis of substituted 2-chloro N-phenyl acetamide". Source: EJBPS. URL: [Link]
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ResearchGate. "Novel Benzofused five membered nitrogen containing heterocyclic compound N-substituted2-substituted Benzimidazole: Synthesis and Molecular Docking". Source: ResearchGate. URL: [Link]
Sources
- 1. CAS Number List_2_Page599_Chemicalbook [chemicalbook.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Screening of Some Novel Sulphur Bridged Pyrazole, Thiazole, Coumarin and Pyrimidine Derivatives [pubs.sciepub.com]
- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
